2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Acetamide formation: The final step involves the reaction of the sulfonylated thiazole with an appropriate acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the thiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers might investigate its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. They might be evaluated for activity against various diseases, including cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The sulfonyl group could form strong interactions with amino acid residues, while the thiazole ring might participate in π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The propoxy group might also impart different solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-2-11-27-16-7-3-14(4-8-16)18-12-28-20(22-18)23-19(24)13-29(25,26)17-9-5-15(21)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXVTHPWHBDKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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